molecular formula C21H20FN3O4 B2408206 N-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1-(4-氟苯基)-4-丙氧基-1H-吡唑-3-甲酰胺 CAS No. 1210032-14-6

N-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-1-(4-氟苯基)-4-丙氧基-1H-吡唑-3-甲酰胺

货号 B2408206
CAS 编号: 1210032-14-6
分子量: 397.406
InChI 键: UKRCHBFNGAXGCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been identified as a novel GPR40 agonist with improved pharmacokinetic and safety profiles . GPR40 has become a new potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells with a low risk of hypoglycemia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .

科学研究应用

B-Raf 抑制和抗增殖活性

研究发现新型的含 2,3-二氢苯并[b][1,4]二氧杂环的 4,5-二氢-1H-吡唑衍生物对 B-Raf(V600E) 表现出显著的抑制活性,并对人类黑色素瘤细胞系表现出抗增殖活性。这些化合物通过引入 2,3-二氢苯并[b][1,4]二氧杂环结构,表现出增强的生物活性,表明其在未来设计 B-Raf 抑制剂方面具有潜力 (Yang et al., 2012).

抗癌活性

已报道了 3-取代-N-芳基-6,7-二甲氧基-3a,4-二氢-3H-茚并(1,2-c)吡唑-2-甲酰胺类似物的合成及其对各种癌细胞系的评估。这些化合物已表现出显着的抗癌活性,其中特定的化合物对白血病和黑色素瘤细胞系表现出高活性,表明它们作为有效抗癌剂的潜力 (Ahsan, 2012).

抗分枝杆菌评估

已合成一系列 3-取代-N-芳基-6,7-二甲氧基-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-甲酰胺类似物,并评估了它们对结核分枝杆菌的抗分枝杆菌活性。这些化合物显示出中等到高的抑制活性,其中特定的衍生物由于对结核分枝杆菌的药物敏感和异烟肼耐药菌株均具有显着的活性而被确定为有前途的化合物 (Ahsan et al., 2011).

针对琥珀酸脱氢酶的抗真菌先导物

已发现带有二苯醚部分的新型吡唑-4-甲酰肼衍生物是针对琥珀酸脱氢酶 (SDH) 的有效抗真菌剂。这些化合物对各种真菌表现出优异的抗真菌作用,某些衍生物的性能优于标准杀菌剂。这项研究强调了该化合物在开发高效且特异的新型杀菌剂方面的潜力 (Wang et al., 2020).

作用机制

This compound acts as a GPR40 agonist, enhancing glucose-stimulated insulin secretion in pancreatic β cells . This makes it a potential therapeutic target for the treatment of diabetes.

未来方向

The future directions for this compound involve further development and testing. It has been identified as a promising candidate for further development due to its potent GPR40 agonistic activities, high selectivity against other fatty acid receptors, excellent pharmacokinetic properties, and significant glucose-lowering efficacy during an oral glucose tolerance test .

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-2-9-27-19-13-25(16-6-3-14(22)4-7-16)24-20(19)21(26)23-15-5-8-17-18(12-15)29-11-10-28-17/h3-8,12-13H,2,9-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRCHBFNGAXGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。